N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine
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Overview
Description
N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, attached to a diethoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2,2-diethoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzyl derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Scientific Research Applications
Chemistry: N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl groups on biological systems. It may also be used in the development of new bioactive molecules .
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine involves its interaction with specific molecular targets in biological systems. The bromine and fluorine atoms in the benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The diethoxyethanamine moiety may facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- N-(3-Bromo-4-fluorobenzyl)-N-(2,2,2-trifluoroethyl)amine
- N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness: N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is unique due to the presence of both bromine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The diethoxyethanamine moiety also provides distinct solubility and pharmacokinetic properties compared to other similar compounds .
Biological Activity
N-(3-Bromo-4-fluorobenzyl)-2,2-diethoxyethanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its receptor interactions, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18BrFNO2
- Molecular Weight : 304.19 g/mol
The compound features a benzyl moiety substituted with bromine and fluorine, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its interaction with neurotransmitter receptors and potential therapeutic effects.
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors. For instance, a related compound was shown to have a high affinity for both sigma(1) and sigma(2) receptors, suggesting that this compound may also interact with these receptors effectively .
Pharmacological Effects
-
Sigma Receptor Modulation :
- Sigma receptors are implicated in various neuropsychiatric disorders. Compounds that modulate these receptors can potentially offer therapeutic benefits for conditions such as depression and anxiety.
- A comparative study using radiolabeled sigma receptor ligands demonstrated that blocking sigma(1) receptors could enhance the tumor-to-background ratio in imaging studies, indicating the relevance of sigma receptor modulation in both therapeutic and diagnostic contexts .
- Impact on Neurotransmission :
Study 1: Tumor Imaging with Sigma Ligands
A study involving [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide highlighted the importance of sigma receptor binding in tumor imaging. The findings suggested that compounds targeting sigma receptors could improve imaging techniques for cancer diagnostics . Although not directly testing this compound, this study underscores the potential utility of similar compounds in clinical applications.
Study 2: Neuropharmacological Applications
In a pharmacological study focusing on compounds with structural similarities to this compound, researchers found that these compounds exhibited anxiolytic-like effects in animal models. This suggests that the compound may have therapeutic potential for anxiety disorders through its action on neurotransmitter systems .
Summary of Findings
Aspect | Details |
---|---|
Receptor Affinity | High affinity for sigma(1) and sigma(2) receptors |
Pharmacological Effects | Potential anxiolytic effects; modulation of dopamine/serotonin |
Clinical Implications | Possible use in cancer imaging and treatment of neuropsychiatric disorders |
Properties
Molecular Formula |
C13H19BrFNO2 |
---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2,2-diethoxyethanamine |
InChI |
InChI=1S/C13H19BrFNO2/c1-3-17-13(18-4-2)9-16-8-10-5-6-12(15)11(14)7-10/h5-7,13,16H,3-4,8-9H2,1-2H3 |
InChI Key |
RIKNNBCVBHVTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCC1=CC(=C(C=C1)F)Br)OCC |
Origin of Product |
United States |
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